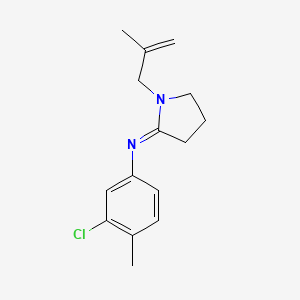
3-Chloro-4-methyl-N-(1-(2-methyl-2-propenyl)-2-pyrrolidinylidene)benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-methyl-N-(1-(2-methyl-2-propenyl)-2-pyrrolidinylidene)benzenamine is an organic compound that belongs to the class of substituted benzenamines. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-N-(1-(2-methyl-2-propenyl)-2-pyrrolidinylidene)benzenamine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving suitable precursors.
Substitution reactions: Introduction of the chloro and methyl groups on the benzene ring can be done using electrophilic aromatic substitution reactions.
Coupling reactions: The final step might involve coupling the pyrrolidine moiety with the substituted benzene ring under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions might convert the compound into its corresponding amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could result in various substituted derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of materials with desired chemical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylbenzenamine: Lacks the pyrrolidine moiety.
4-Methyl-N-(1-(2-methyl-2-propenyl)-2-pyrrolidinylidene)benzenamine: Lacks the chloro group.
N-(1-(2-Methyl-2-propenyl)-2-pyrrolidinylidene)benzenamine: Lacks both the chloro and methyl groups on the benzene ring.
Uniqueness
The unique combination of the chloro, methyl, and pyrrolidinylidene groups in 3-Chloro-4-methyl-N-(1-(2-methyl-2-propenyl)-2-pyrrolidinylidene)benzenamine might confer specific chemical properties, such as increased reactivity or selectivity in certain reactions, making it valuable for particular applications.
Properties
CAS No. |
51170-75-3 |
|---|---|
Molecular Formula |
C15H19ClN2 |
Molecular Weight |
262.78 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(2-methylprop-2-enyl)pyrrolidin-2-imine |
InChI |
InChI=1S/C15H19ClN2/c1-11(2)10-18-8-4-5-15(18)17-13-7-6-12(3)14(16)9-13/h6-7,9H,1,4-5,8,10H2,2-3H3 |
InChI Key |
NGTIBKCKTBMEPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2CCCN2CC(=C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


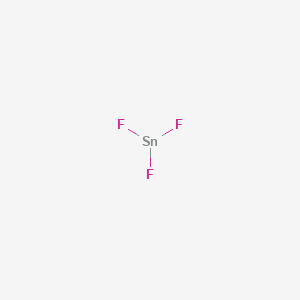

![4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine](/img/structure/B14662567.png)
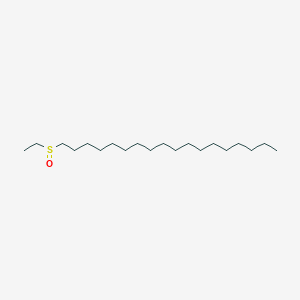
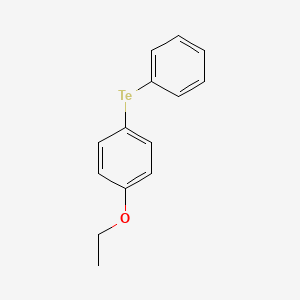
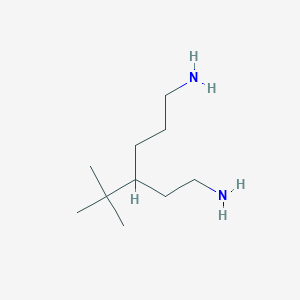
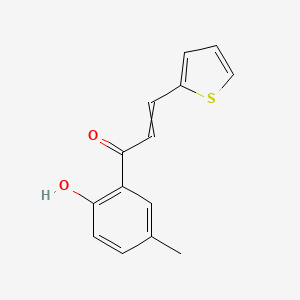
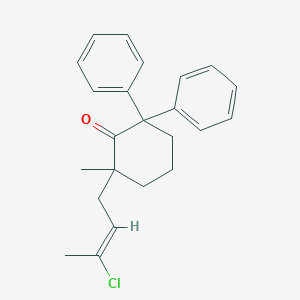
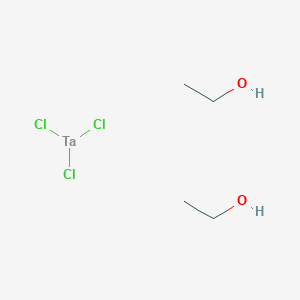
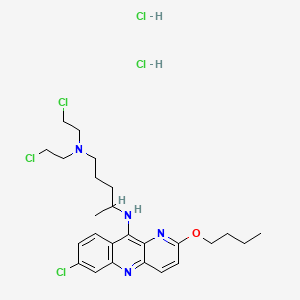
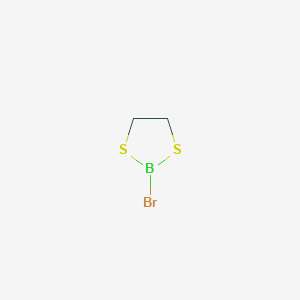
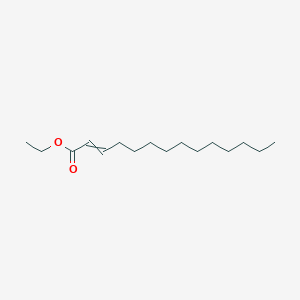
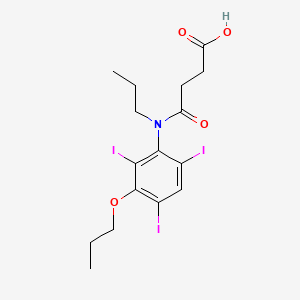
![4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene](/img/structure/B14662641.png)
